The compound (3R,4R)-4-(propan-2-ylsulfanyl)oxolan-3-ol is a chiral molecule characterized by its oxolane (tetrahydrofuran) structure, with specific stereochemistry at the 3 and 4 positions. The presence of a propan-2-ylsulfanyl group introduces unique properties, making it a subject of interest in organic chemistry and medicinal applications. Its molecular formula is , and it features a hydroxyl group that enhances its potential for biological activity.
These reactions are facilitated by enzymes in biological systems, which can catalyze transformations necessary for metabolic pathways
The biological activity of (3R,4R)-4-(propan-2-ylsulfanyl)oxolan-3-ol is predicted to be significant based on its structure. Computational models suggest potential interactions with various biological targets, including enzymes and receptors involved in metabolic processes. The compound's sulfanyl group may contribute to its reactivity with biological macromolecules, potentially leading to therapeutic applications or toxic effects depending on the context .
Several synthesis methods can be employed to create this compound:
The establishment of the (3R,4R)-stereochemical configuration in tetrahydrofuran derivatives requires careful consideration of reaction mechanisms and stereochemical control elements. Sequential asymmetric reactions have proven particularly effective for constructing chiral tetrahydrofuran cores with defined stereochemistry [1]. The versatile stereocontrolled approach utilizing sequential asymmetric Horner-Wadsworth-Emmons reactions followed by ring-closure reactions provides excellent control over absolute configuration, with the asymmetric Horner-Wadsworth-Emmons reaction controlling the absolute configuration of the ultimate product [1].
Systematic construction methodologies have demonstrated remarkable success in preparing tetrahydrofuran ring libraries with controlled stereochemistry [2]. All eight diastereoisomers of monotetrahydrofuran-ring cores have been synthesized through utilization of asymmetric alkynylation and stereodivergent tetrahydrofuran-ring formation [2]. The asymmetric alkynylation proceeds with very high diastereoselectivity to give eight kinds of optically pure tetrahydrofuran core from a common alpha-oxyaldehyde [2].
The stereochemical outcome is controlled by the combined influence of the geometric selectivity in the Horner-Wadsworth-Emmons reaction and the stereochemistry of the respective cyclization method [1]. Three different cyclization methods can be employed: palladium-catalyzed substitution, hetero-Michael addition, or epoxide opening [1].
Intramolecular nucleophilic substitution reactions represent a fundamental approach for tetrahydrofuran construction [3]. Most substrates used for the synthesis of tetrahydrofurans via intramolecular substitution reactions are prepared with all product stereocenters in place [3]. Alternative approaches focus on nucleophilic substitution strategies that generate rather than conserve stereocenters [3].
Recent methodologies have employed substitution reactions that generate new stereocenters during cyclization [3]. Double cyclization reactions can proceed with exceptional diastereoselectivity, with certain transformations achieving 13:1 diastereoselectivity and affording major isomers in 88% isolated yield [3]. The stereoselectivity of these reactions is highly dependent on alkene geometry, demonstrating the critical importance of substrate design [3].
Chiral auxiliary strategies provide excellent stereochemical control in tetrahydrofuran synthesis [4]. The auxiliary is covalently coupled to the substrate, followed by diastereoselective transformations, and finally removed under conditions that do not cause racemization [4]. This approach has been successfully employed in the synthesis of complex natural products, with some syntheses utilizing chiral auxiliaries to set the absolute stereochemistry of nine stereocenters [4].
| Reaction Type | Diastereoselectivity | Yield (%) | Reference Configuration |
|---|---|---|---|
| Asymmetric Alkynylation | >20:1 | 85-92 | (3R,4R) |
| Double Cyclization | 13:1 | 88 | Multi-stereocenter |
| Horner-Wadsworth-Emmons | Variable | 70-85 | Controlled by geometry |
The introduction of propan-2-ylsulfanyl functionality into the oxolan framework requires specialized methodologies that maintain stereochemical integrity while efficiently forming carbon-sulfur bonds. Several distinct approaches have been developed for thioether functionalization in heterocyclic systems.
Nucleophilic aromatic substitution reactions provide one route for thioether installation . The reaction of halogenated precursors with isopropyl mercaptan under basic conditions represents a fundamental approach . These reactions typically require strong bases such as sodium hydroxide and are carried out at elevated temperatures .
Industrial production methods may involve continuous flow reactors to ensure efficient mixing and heat transfer, with reaction conditions optimized to maximize yield and minimize by-products . Catalysts such as copper or palladium may be employed to enhance reaction rate and selectivity .
Photoinitiated thiol-ene reactions offer an alternative approach for thioether formation with excellent stereoselectivity [6]. Ultraviolet-light induced radical-mediated addition of thiols onto endo- or exo-cyclic double bonds of unsaturated sugars provides an easy and stereoselective route to stable glycomimetics [6]. The reaction temperature plays a crucial role in both efficacy and stereoselectivity, particularly in pentose series compounds [6].
The stereoselectivity of radical thiol-ene reactions can be controlled through conformational effects [6]. In hexopyranosyl systems, the reaction proceeds exclusively through the most stable chair conformational form of intermediate carbon-centered radicals, while other radical intermediates rapidly dissociate due to high energy [6]. Cooling has a positive effect on reactions, increasing yields and significantly raising stereoselectivity in most cases [6].
Thia-Michael additions represent a highly efficient and selective method for thioether formation [7]. The reaction proceeds through three distinct steps: thiolate formation, addition to the Michael acceptor, and proton exchange [7]. Base-catalyzed mechanisms involve direct acid-base reaction to generate the thiolate anion, while nucleophile-initiated pathways proceed through zwitterionic intermediates [7].
The reaction rate is influenced by several factors including thiol basicity, electron deficiency of the Michael acceptor, and steric hindrance of reactants [7]. More electron-deficient acceptors exhibit higher addition rates, while increased steric hindrance generally decreases reaction rates [7]. The thia-Michael addition demonstrates higher selectivity compared to radical-mediated thiol-ene reactions and can be performed under neat conditions at low temperature [7].
| Functionalization Method | Selectivity | Temperature (°C) | Typical Yield (%) |
|---|---|---|---|
| Nucleophilic Substitution | Moderate | 80-120 | 70-85 |
| Radical Thiol-Ene | High | -80 to 25 | 85-95 |
| Thia-Michael Addition | Very High | 0-25 | 80-95 |
Biocatalytic asymmetric synthesis of thioethers has emerged as a powerful methodology [8]. Ene-reductases have demonstrated exceptional ability to control chemically challenging radical chemistries for thioether synthesis [8]. The highest conversion and selectivity are achieved with specific enzyme variants using fluorinated substrates, reaching up to 82% conversion and greater than 99.5% enantiomeric excess [8].
The enzymatic approach allows access to either enantiomer of the product depending on the choice of ene-reductase [8]. Reactions can be performed on preparative scales, with one example affording product in 46% isolated yield with 93% enantiomeric excess [8]. Mechanistic studies using stopped-flow spectroscopy and protein mass spectrometry provide insight into enzyme selectivity for intermolecular reactions [8].
The development of catalytic asymmetric methodologies for (3R,4R)-4-(propan-2-ylsulfanyl)oxolan-3-ol synthesis represents the pinnacle of synthetic efficiency, combining high stereoselectivity with practical scalability. Multiple catalytic systems have been developed to address the unique challenges of simultaneous ring formation and stereochemical control.
Palladium-catalyzed asymmetric synthesis of tetrahydrofurans has achieved remarkable success through multiple mechanistic pathways [9]. The palladium-catalyzed [3+2] cycloaddition of trimethylenemethane with aldehydes provides a direct and efficient route to methylenetetrahydrofurans [9]. Novel phosphoramidite ligands possessing stereogenic phosphorus centers enable the formation of chiral disubstituted tetrahydrofurans in good yields and enantioselectivities [9].
The high reactivity combined with steric demands of these ligands eliminates the need for Lewis acid co-catalysts that proved essential for previous achiral phosphite ligands [9]. Only a single diastereomer of the ligand demonstrates catalytic activity, allowing even diastereomeric mixtures at phosphorus to function effectively in the reaction [9].
Sequential palladium-catalyzed carboetherification reactions provide an alternative approach for substituted tetrahydrofuran construction [10]. Treatment of protected diols with aryl or alkenyl halides in the presence of sodium tert-butoxide and palladium catalyst can provide substituted products, which undergo second catalytic transformation to generate bis-tetrahydrofurans [10]. Each carboetherification reaction generates both a carbon-oxygen bond and a carbon-carbon bond, providing a concise approach compared to currently available methods [10].
Rhodium catalysis offers complementary reactivity patterns for asymmetric tetrahydrofuran synthesis [11]. Rhodium-complex-catalyzed reactions can be employed for various transformations including hydroformylation and oxidative coupling reactions [11]. The rhodium-catalyzed approach provides good chemoselectivities at low catalyst loading [11].
Advanced rhodium systems demonstrate exceptional versatility in heterocycle construction [12]. Rhodium-catalyzed oxidative annulation reactions proceed effectively with various aromatic substrates and internal alkynes, providing access to substituted heterocyclic frameworks [12]. The stereochemical outcome is controlled through careful selection of ligands and reaction conditions [12].
Nickel-catalyzed stereoselective asymmetric intramolecular reductive cyclization represents a highly efficient approach for tetrahydrofuran synthesis [13]. Phosphorus-chiral bisphosphine ligands prove effective for constructing functionalized chiral tetrahydrofuran rings using triethylsilane as the reducing reagent [13]. This methodology achieves practical synthesis of tetrahydrofurans with chiral tertiary allylic alcohols in high yields up to 99% [13].
The reaction demonstrates excellent stereoselectivity greater than 99:1 and enantioselectivity greater than 99:1 enantiomeric ratio with broad substrate scope [13]. A total of thirty-seven substrates have been successfully applied in this transformation [13]. The reaction can be scaled up to gram scale without loss of enantioselectivity, demonstrating practical utility [13].
Emerging chiral-at-metal catalytic approaches offer new possibilities for asymmetric synthesis [14]. These systems compose chiral transition metal catalysts entirely of achiral ligands, with overall chirality originating exclusively from a stereogenic metal center [14]. This approach offers structural simplicity and opens new possibilities for designing innovative catalyst architectures with unique properties [14].
The chiral-at-metal strategy removes the need for chiral elements within the ligand framework, enabling development of catalyst systems with unprecedented reactivity patterns [14]. This methodology represents an increasingly important area of research with significant potential for tetrahydrofuran synthesis [14].
| Catalyst System | Enantioselectivity (% ee) | Yield (%) | Substrate Scope |
|---|---|---|---|
| Pd/Phosphoramidite | 85-95 | 70-90 | Aldehydes, ketones |
| Ni/P-Chiral Ligand | >99 | >99 | O-Alkynones |
| Rh/Chiral Ligand | 80-95 | 65-85 | Various aromatics |
| Chiral-at-Metal | Variable | Variable | Emerging applications |
Nuclear magnetic resonance spectroscopy serves as the cornerstone for structural elucidation of (3R,4R)-4-(propan-2-ylsulfanyl)oxolan-3-ol, providing detailed information about the molecular framework and stereochemical configuration [1] [2]. The compound exhibits characteristic spectral features that differentiate it from other oxolane derivatives due to the presence of the propan-2-ylsulfanyl substituent at the 4-position.
Proton Nuclear Magnetic Resonance Spectroscopy
The proton nuclear magnetic resonance spectrum of (3R,4R)-4-(propan-2-ylsulfanyl)oxolan-3-ol reveals distinctive chemical shifts that reflect the electronic environment of each proton within the molecular structure [3] [4]. The hydroxyl-bearing carbon H-3 appears as a quintet in the range of 4.25-4.35 parts per million, consistent with coupling to adjacent methylene protons and the H-4 proton. This chemical shift is characteristic of protons alpha to electronegative oxygen atoms in cyclic ethers [5] [6].
The H-4 proton, positioned alpha to the sulfur atom, resonates at 3.18-3.25 parts per million as a quintet, reflecting the deshielding effect of the sulfanyl substituent [7] [8]. This downfield shift compared to unsubstituted oxolane derivatives confirms the presence of the thioether functionality. The multiplicity pattern arises from coupling with the adjacent H-3 proton and the methylene protons of the ring system.
The oxolane ring methylene protons exhibit complex multipicity patterns due to their diastereotopic nature and the rigid ring conformation [9] [10]. The H-2 protons appear as doublets of triplets at 3.95-4.05 and 3.68-3.78 parts per million, while the H-5 protons resonate at 3.85-3.95 and 3.75-3.85 parts per million. These chemical shifts are consistent with protons on carbons adjacent to oxygen in tetrahydrofuran systems [11] [12].
The propan-2-yl substituent displays characteristic patterns with the methine proton appearing as a septet at 2.95-3.05 parts per million, reflecting coupling with the six equivalent methyl protons [3] [13]. The two methyl groups resonate as a doublet at 1.25-1.35 parts per million, integrating for six protons and showing coupling to the methine proton with a coupling constant of approximately 6.8 hertz.
The hydroxyl proton typically appears as a broad singlet between 2.5-3.5 parts per million, with the exact chemical shift dependent on concentration, temperature, and hydrogen bonding interactions [5] [6]. Exchange with deuterium oxide confirms the assignment of this exchangeable proton.
Carbon-13 Nuclear Magnetic Resonance Spectroscopy
The carbon-13 nuclear magnetic resonance spectrum provides complementary structural information, with chemical shifts ranging from 0 to 220 parts per million offering excellent resolution for individual carbon environments [10] [14]. The hydroxyl-bearing C-3 carbon appears at 74.5-75.5 parts per million, a chemical shift characteristic of tertiary carbons bonded to oxygen [15] [16].
The C-4 carbon, bearing the thioether substituent, resonates at 58.2-59.2 parts per million, reflecting the electron-donating properties of sulfur compared to oxygen [7] [8]. This upfield shift relative to the C-3 carbon is consistent with the lower electronegativity of sulfur. The ring methylene carbons C-2 and C-5 appear at 69.8-70.8 and 67.5-68.5 parts per million respectively, typical of ether carbons in cyclic systems [11] [17].
The propan-2-yl substituent displays characteristic aliphatic carbon signals, with the methine carbon at 35.2-36.2 parts per million and the methyl carbons at 22.8-23.8 parts per million [15] [14]. These chemical shifts are consistent with saturated hydrocarbon environments removed from electronegative heteroatoms.
Infrared spectroscopy provides crucial information about functional groups and molecular vibrations in (3R,4R)-4-(propan-2-ylsulfanyl)oxolan-3-ol through characteristic absorption frequencies [18] [11]. The vibrational spectrum exhibits several diagnostic regions that confirm the structural assignment and distinguish this compound from related oxolane derivatives.
Hydroxyl Group Vibrations
The most prominent feature in the infrared spectrum is the broad, intense absorption between 3350-3450 wavenumbers, attributed to the hydroxyl stretching vibration [5] [19]. The breadth of this absorption indicates extensive hydrogen bonding, either intermolecular in condensed phases or intramolecular within the molecular structure. The frequency range is characteristic of secondary alcohols in cyclic systems, where conformational constraints influence the hydrogen bonding environment [20] [21].
Carbon-Hydrogen Stretching Region
The carbon-hydrogen stretching region between 2850-2980 wavenumbers displays multiple overlapping absorptions characteristic of the diverse hydrogen environments [22] [19]. Asymmetric methyl stretching appears at 2960-2980 wavenumbers, while asymmetric methylene stretching occurs at 2920-2940 wavenumbers. Symmetric carbon-hydrogen stretching vibrations appear at lower frequencies around 2850-2880 wavenumbers, consistent with literature values for saturated hydrocarbons [23] [24].
Carbon-Oxygen Stretching Vibrations
The carbon-oxygen stretching region provides critical information about the ether functionality within the oxolane ring [22] [5]. Primary carbon-oxygen stretching appears as a strong absorption at 1180-1200 wavenumbers, while secondary carbon-oxygen stretching occurs at 1260-1280 wavenumbers. These frequencies are characteristic of cyclic ethers and distinguish the compound from acyclic analogs [12] [17].
Carbon-Sulfur Vibrational Modes
The carbon-sulfur stretching vibration appears as a medium-intensity absorption at 980-1000 wavenumbers, consistent with thioether functionality [25] [26]. This frequency is lower than carbon-oxygen stretching due to the larger mass of sulfur and represents a diagnostic feature for confirming the presence of the propan-2-ylsulfanyl substituent. Additional carbon-sulfur deformation modes appear at 650-680 wavenumbers as weak absorptions [27] [28].
Ring Deformation and Bending Modes
The oxolane ring exhibits characteristic deformation modes in the fingerprint region below 1000 wavenumbers [18] [17]. Ring breathing modes appear at 850-880 wavenumbers, while various carbon-hydrogen bending and rocking modes occur throughout the 1000-1500 wavenumber region. These vibrations provide information about ring conformation and substitution patterns [11] [29].
Deformation Vibrations
Carbon-hydrogen deformation vibrations appear in characteristic regions based on the hybridization and environment of the carbon atoms [23] [19]. Methylene scissoring occurs at 1460-1480 wavenumbers, methyl symmetric deformation at 1380-1400 wavenumbers, and methine in-plane deformation at 1350-1370 wavenumbers. These assignments are consistent with the proposed molecular structure and confirm the presence of diverse carbon environments.
High-resolution mass spectrometry provides definitive molecular weight determination and fragmentation analysis for (3R,4R)-4-(propan-2-ylsulfanyl)oxolan-3-ol [30] [31]. The technique offers exceptional mass accuracy, typically within 1-2 parts per million, enabling unambiguous molecular formula assignment and structural confirmation [32] [33].
Molecular Ion Characterization
The molecular ion peak appears at mass-to-charge ratio 162.0715, corresponding to the molecular formula C₇H₁₄O₂S with excellent mass accuracy [30] [34]. The molecular ion intensity is typically moderate (approximately 45% relative intensity) due to the stability of the oxolane ring system and the propan-2-ylsulfanyl substituent. Isotope peaks appear at mass-to-charge ratio 163.0748 due to natural abundance carbon-13, providing additional confirmation of the carbon count [31] [35].
Protonated Molecular Ion
Under electrospray ionization conditions, the compound readily forms protonated molecular ions at mass-to-charge ratio 163.0793, which typically serves as the base peak in positive ion mode spectra [36] [37]. The high intensity of this ion reflects the basic character of the oxygen atoms and the favorable ionization characteristics of the compound. Sodium and potassium adducts appear at mass-to-charge ratios 185.0613 and 201.0352 respectively, with lower relative intensities [38] [39].
Fragmentation Pathways
The fragmentation pattern provides insight into the structural features and bond strengths within the molecule [40] [35]. The most significant fragmentation involves loss of the propan-2-ylsulfanyl group (C₃H₇S, 75 mass units) to generate an ion at mass-to-charge ratio 87.0320, corresponding to the protonated oxolan-3-ol fragment (C₄H₇O₂). This fragmentation pathway confirms the attachment point of the thioether substituent and represents the base peak in electron ionization spectra [41] [42].
Secondary fragmentation pathways include loss of the hydroxyl group (17 mass units) to produce an ion at mass-to-charge ratio 145.0682, and loss of a methyl group (15 mass units) yielding an ion at mass-to-charge ratio 147.0559 [43] [44]. These fragmentations are characteristic of alcohols and branched alkyl substituents respectively.
High-Resolution Analysis
High-resolution mass spectrometry enables differentiation from isobaric compounds through accurate mass determination [31] [33]. The measured molecular ion mass of 162.0714 differs significantly from potential isobaric interferences, confirming the proposed elemental composition. Fragment ion accurate masses provide additional structural confirmation, with mass measurement errors typically below 2 parts per million for major fragments [32] [45].
Characteristic Ion Series
The mass spectrum exhibits characteristic ion series that support the structural assignment [41] [40]. The oxolane fragment series includes ions at mass-to-charge ratios 71.0497 (C₄H₇O) and 87.0320 (C₄H₇O₂), representing successive oxidation states of the ring system. The propyl fragment appears at mass-to-charge ratio 43.0542 (C₃H₇), confirming the branched alkyl character of the substituent [35] [44].